

relative potency of 3,4-Difluorophenylacetic acid analogs as enzyme inhibitors

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Compound of Interest

Compound Name: 3,4-Difluorophenylacetic acid

Cat. No.: B1199359

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Unraveling the Potency of Difluorophenyl Analogs as MKK4 Kinase Inhibitors

In the landscape of targeted cancer therapy, the strategic placement of fluorine atoms on inhibitor scaffolds plays a pivotal role in modulating potency and selectivity. This guide delves into the comparative potency of difluorophenyl-containing analogs as inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key enzyme in cellular signaling pathways implicated in cancer. Through a systematic analysis of structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a clear understanding of how fluorine substitution patterns on a phenyl ring influence inhibitory activity against MKK4.

The data presented here is derived from a study focused on the discovery of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as MKK4 inhibitors. The core structure was systematically modified to probe the effects of different substitution patterns on the phenyl ring.

Comparative Inhibitory Potency of Phenyl Analogs

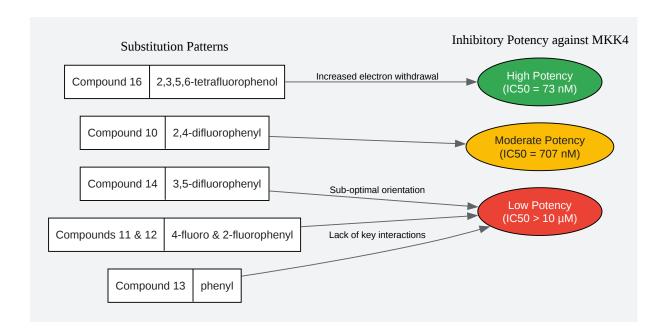
The following table summarizes the in vitro inhibitory activity (IC50) of various analogs against MKK4. The data highlights the significant impact of the number and position of fluorine substituents on the phenyl ring.



Compound ID	Substitution Pattern	MKK4 IC50 (nM)
10 (BI-D1870)	2,4-difluorophenyl	707
11	4-fluorophenyl	>10000
12	2-fluorophenyl	>10000
13	phenyl	>10000
14	3,5-difluorophenyl	1362
16	2,3,5,6-tetrafluorophenol	73

Structure-Activity Relationship (SAR) Analysis

The quantitative data reveals a distinct structure-activity relationship for the inhibition of MKK4 by these analogs. A clear trend emerges where the presence and specific arrangement of fluorine atoms on the phenyl ring are crucial for potent inhibition.





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Caption: Structure-Activity Relationship of fluorinated phenyl analogs as MKK4 inhibitors.

The SAR analysis indicates that:

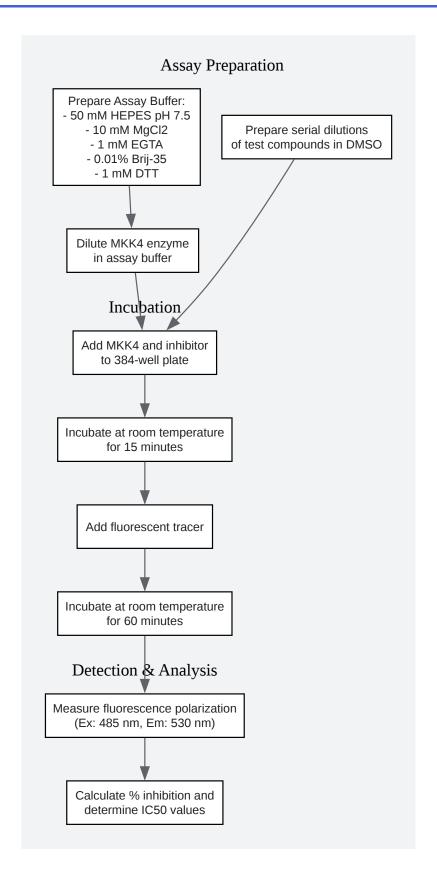
- Unsubstituted and Monofluoro Analogs: The complete absence of fluorine (phenyl group) or the presence of a single fluorine atom (2-fluoro or 4-fluoro) results in a dramatic loss of inhibitory activity, with IC50 values exceeding 10,000 nM.
- Difluoro Analogs: The positioning of the two fluorine atoms is critical. The 2,4-difluoro substitution pattern of the initial hit compound, BI-D1870, confers moderate potency. In contrast, the 3,5-difluoro analog shows significantly weaker inhibition.
- Tetrafluoro Analog: Increasing the number of fluorine atoms to four (2,3,5,6-tetrafluorophenol) leads to a nearly 10-fold increase in potency compared to the 2,4-difluoro analog. This suggests that enhanced electron-withdrawing properties of the phenyl ring contribute favorably to the binding affinity.

Experimental Protocols

The inhibitory activity of the compounds was determined using a fluorescence polarization (FP) based assay. This method measures the change in the polarization of fluorescent light emitted from a tracer molecule upon binding to the target enzyme.

MKK4 Inhibition Assay Workflow





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Caption: Workflow for the MKK4 fluorescence polarization-based inhibition assay.



Detailed Methodology:

- Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
- Compound Preparation: Test compounds were serially diluted in 100% DMSO.
- Enzyme and Inhibitor Incubation: MKK4 enzyme was mixed with the diluted compounds in a 384-well plate and pre-incubated for 15 minutes at room temperature.
- Tracer Addition: A fluorescently labeled tracer molecule, which binds to the ATP-binding site
 of MKK4, was added to the wells.
- Final Incubation: The plate was incubated for an additional 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
- Fluorescence Polarization Measurement: The fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
- Data Analysis: The percentage of inhibition was calculated relative to control wells containing either DMSO (0% inhibition) or a known potent inhibitor (100% inhibition). IC50 values were then determined by fitting the dose-response data to a four-parameter logistic equation.

In conclusion, the strategic incorporation of multiple fluorine atoms on the phenyl ring of these MKK4 inhibitors is a highly effective strategy for enhancing their inhibitory potency. The presented data underscores the importance of systematic SAR studies in guiding the design of potent and selective kinase inhibitors for therapeutic applications.

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